molecular formula C14H14N6OS2 B2870007 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide CAS No. 890645-93-9

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide

Cat. No.: B2870007
CAS No.: 890645-93-9
M. Wt: 346.43
InChI Key: KEQNTUKUYFASIR-UHFFFAOYSA-N
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Description

The compound “N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide” is a complex organic molecule that contains several functional groups including a thiadiazole ring, a triazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (thiadiazol and triazole) and functional groups (ethylsulfanyl and carboxamide) would give the molecule a three-dimensional structure with potentially interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the ethylsulfanyl group might be susceptible to oxidation, and the carboxamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These synthesized compounds demonstrated antimicrobial, anti-lipase, and anti-urease activities, showcasing their potential in addressing various microbial and enzymatic targets Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities.

Anticancer Activity

Gomha et al. (2017) investigated novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety for their anticancer activities. Their research highlighted the potential of these compounds as anticancer agents, with specific derivatives showing promising results against hepatocellular carcinoma cell lines A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents.

Antimicrobial and Antifungal Assessment

Taha and El-Badry (2010) explored the antimicrobial and antifungal activities of heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate. Their findings contribute to the understanding of the antimicrobial and antifungal potential of these compounds, underscoring their relevance in the search for new therapeutic agents Antimicrobial Assessment of Some Heterocyclic Compounds Utilizing Ethyl 1-Aminotetrazole-5-carboxylate.

Search for Biologically Active Substances

Research by Sych et al. (2019) focused on the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives with 1,3,4-thiadiazole rings. These substances exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential in antimicrobial applications Search for Biologically Active Substances with Antimicrobial and Antifungal Action in the series of 2.5-disubstituted 1, 3, 4-tiadiazoles.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-3-22-14-18-17-13(23-14)15-12(21)11-9(2)20(19-16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQNTUKUYFASIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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